C22-Prostaglandin F4alpha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

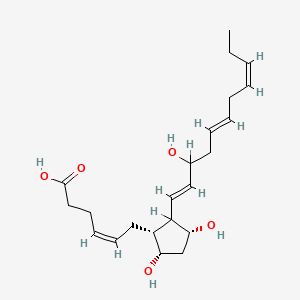

C22-Prostaglandin F4alpha, also known as this compound, is a useful research compound. Its molecular formula is C22H34O5 and its molecular weight is 378.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Structural Determinants of Reactivity

C22-PGF4α’s elongated ω-chain (22 carbons) confers distinct physicochemical properties:

-

Hydrophobic interactions : The extended alkyl chain enhances binding to lipid-rich domains in prostaglandin F receptors (FP receptors) .

-

Receptor selectivity : Cryo-EM studies reveal that FP receptor residues F205, W262, and F265 form a hydrophobic pocket accommodating C22-PGF4α’s ω-chain . Mutagenesis of W262 to serine reduces ligand potency by 75%, highlighting its role in stabilizing the ligand-receptor complex .

Enzymatic Modifications

C22-PGF4α undergoes tissue-specific transformations:

-

β-oxidation : Shortening of the ω-chain in hepatic tissues produces 20-carbon metabolites.

-

Dehydrogenation : 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the 15-hydroxyl group, forming 15-keto-C22-PGF4α (inactive) .

Table 2: Key Enzymes in C22-PGF4α Metabolism

| Enzyme | Function | Tissue Localization |

|---|---|---|

| PLA2 | Releases DHA from membranes | Ubiquitous |

| COX-1/COX-2 | Oxygenates DHA to PGH4 | Gill, liver |

| PGFS | Reduces PGH4 to C22-PGF4α | Gill epithelium |

| 15-PGDH | Inactivates via oxidation | Liver, kidney |

Receptor Binding and Signaling

C22-PGF4α activates FP receptors with high specificity due to:

-

Cyclopentane ring interactions : Hydrogen bonds between the 9-/11-hydroxyl groups and FP receptor residues S33, T294, and H81 stabilize binding .

-

G protein coupling : FP receptors primarily signal via Gq proteins, triggering phospholipase C (PLC) activation and calcium mobilization .

Selectivity vs. EP3 receptors :

-

C22-PGF4α shows 12-fold higher affinity for FP over EP3 receptors due to steric hindrance from EP3’s T107 residue .

-

Substituting FP receptor residue F265 with leucine reduces ligand potency by 90%, emphasizing the role of π-π stacking .

Synthetic Analogues and Modifications

Efforts to enhance C22-PGF4α’s stability and selectivity include:

-

ω-chain fluorination : Replacing terminal hydrogens with fluorine atoms reduces β-oxidation rates.

-

15-Methyl substitution : Blocks 15-PGDH-mediated inactivation, prolonging half-life from 2.1 to 8.7 hours in vitro .

C22-PGF4α represents a structurally and functionally distinct prostaglandin with specialized biosynthetic and signaling mechanisms. Its elongated carbon chain and receptor-specific interactions offer unique opportunities for therapeutic targeting, particularly in inflammatory and reproductive pathologies. Further research is needed to elucidate its full metabolic fate and cross-reactivity with other prostanoid receptors.

特性

CAS番号 |

79319-94-1 |

|---|---|

分子式 |

C22H34O5 |

分子量 |

378.5 g/mol |

IUPAC名 |

(Z)-6-[(1R,3R,5S)-3,5-dihydroxy-2-[(1E,5E,8Z)-3-hydroxyundeca-1,5,8-trienyl]cyclopentyl]hex-4-enoic acid |

InChI |

InChI=1S/C22H34O5/c1-2-3-4-5-6-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-7-10-13-22(26)27/h3-4,6-9,14-15,17-21,23-25H,2,5,10-13,16H2,1H3,(H,26,27)/b4-3-,8-6+,9-7-,15-14+/t17?,18-,19?,20+,21-/m1/s1 |

InChIキー |

SNPJCMSWLFPGRU-KRIRSDIPSA-N |

SMILES |

CCC=CCC=CCC(C=CC1C(CC(C1CC=CCCC(=O)O)O)O)O |

異性体SMILES |

CC/C=C\C/C=C/CC(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCC(=O)O)O)O)O |

正規SMILES |

CCC=CCC=CCC(C=CC1C(CC(C1CC=CCCC(=O)O)O)O)O |

同義語 |

C22-PGF4alpha C22-prostaglandin F4 alpha C22-prostaglandin F4alpha |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。